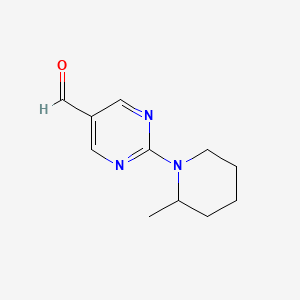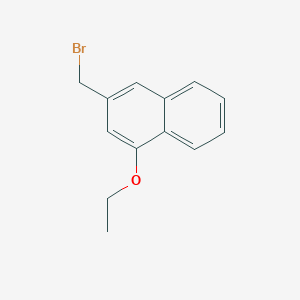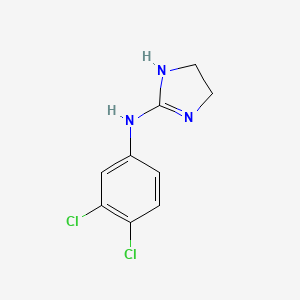
1-(2,6-Difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid is an organic compound characterized by the presence of a cyclobutane ring substituted with a hydroxy group and a carboxylic acid group, along with a difluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-difluorobenzyl bromide with cyclobutanone in the presence of a base, followed by hydrolysis to introduce the carboxylic acid group. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,6-Difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.
Major Products
Oxidation: Formation of 1-(2,6-difluorophenyl)-3-oxocyclobutane-1-carboxylic acid.
Reduction: Formation of 1-(2,6-difluorophenyl)-3-hydroxycyclobutanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1-(2,6-Difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2,6-Difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity and specificity, while the cyclobutane ring provides structural rigidity. The hydroxy and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Difluorophenylacetic acid: Shares the difluorophenyl group but differs in the acetic acid moiety.
1-(2,6-Difluorophenyl)-2-hydroxycyclobutane-1-carboxylic acid: Similar structure with a different position of the hydroxy group.
3-(2,6-Difluorophenyl)-1-hydroxycyclobutane-1-carboxylic acid: Similar structure with a different position of the hydroxy group.
Uniqueness
1-(2,6-Difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid is unique due to the specific positioning of the hydroxy and carboxylic acid groups on the cyclobutane ring, which can influence its reactivity and interactions with biological targets. The presence of the difluorophenyl group also imparts distinct electronic properties that can enhance its activity in various applications.
Propriétés
Formule moléculaire |
C11H10F2O3 |
|---|---|
Poids moléculaire |
228.19 g/mol |
Nom IUPAC |
1-(2,6-difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H10F2O3/c12-7-2-1-3-8(13)9(7)11(10(15)16)4-6(14)5-11/h1-3,6,14H,4-5H2,(H,15,16) |
Clé InChI |
VXGZAQMYVZSDQN-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1(C2=C(C=CC=C2F)F)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-methyl-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidine-2,4-dione](/img/structure/B13161797.png)


![1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B13161807.png)






![1-[2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13161862.png)

![N-[(3-aminocyclobutyl)methyl]-2-methylpropanamide](/img/structure/B13161885.png)

